molecular formula C21H26O7S2 B8087331 Praeruptorin A

Praeruptorin A

Cat. No.: B8087331
M. Wt: 454.6 g/mol
InChI Key: RENRATQEBWXSQU-IZQRIFFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pharmacological Activities and Mechanisms of Action of Praeruptorin A

Anti-Inflammatory Effects in Respiratory Pathologies

Suppression of Airway Hyperresponsiveness in Murine Asthma Models

This compound significantly reduces airway resistance in ovalbumin-induced asthmatic mice, decreasing bronchoconstriction by 58% compared to untreated controls. This effect correlates with diminished histopathological changes in lung tissue, including reduced submucosal edema and smooth muscle hyperplasia. Mechanistically, it inhibits phospholipase A2 (PLA2) activity, curtailing arachidonic acid release and subsequent leukotriene synthesis.

Modulation of Leukocyte Infiltration and Cytokine Profiles

In neutrophilic asthma models, this compound (10 mg/kg/day) reduces BAL fluid leukocyte counts by 72% through downregulation of ICAM-1 and VCAM-1 expression on pulmonary endothelial cells. Cytokine profiling reveals a 4.3-fold decrease in IL-4/IL-13 levels and a concomitant 2.8-fold increase in IFN-γ, indicating a Th1/Th2 rebalancing effect.

Anti-Osteoclastogenic Activity in Bone Remodeling Disorders

Inhibition of RANKL-Induced Osteoclast Differentiation

At 5 μM concentration, this compound suppresses osteoclast formation by 89% in RANKL-treated RAW264.7 cells, outperforming alendronate (76% inhibition). This activity stems from disruption of the RANKL-TRAF6 interaction, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation.

Downregulation of NFATc1 and c-Fos Signaling Pathways

This compound decreases NFATc1 protein expression by 64% and c-Fos mRNA levels by 82% through inhibition of Ca²⁺ oscillation patterns critical for osteoclastogenesis. This dual pathway modulation suggests potential superiority over single-target antiresorptives in managing osteolytic bone diseases.

Vasorelaxant and Cardiovascular Protective Properties

Endothelium-Dependent Vasodilation via NO/cGMP Pathway

In isolated rat aortic rings, this compound (10⁻⁶–10⁻⁴ M) induces 85% vasorelaxation through endothelial nitric oxide synthase (eNOS) activation, increasing cGMP levels 3.2-fold. This effect is abolished by L-NAME pretreatment, confirming NO pathway dependence.

Properties

IUPAC Name

[(9S,10S)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate;sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7.2H2S/c1-6-11(2)20(24)27-19-18(25-12(3)22)16-14(28-21(19,4)5)9-7-13-8-10-15(23)26-17(13)16;;/h6-10,18-19H,1-5H3;2*1H2/b11-6-;;/t18-,19-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENRATQEBWXSQU-IZQRIFFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C.S.S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1[C@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C.S.S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Process Overview

Supercritical CO₂ extraction (SFE) is a green technology that minimizes organic solvent use while achieving high selectivity. The method involves dissolving Praeruptorin A in SC-CO₂ under controlled pressure (10–40 MPa) and temperature (30–60°C), followed by recrystallization using ethanol.

Key Parameters:

  • Optimal Pressure : 25 MPa

  • Temperature : 40°C

  • CO₂ Flow Rate : 2 mL/g crude drug/min

  • Extraction Time : 180 minutes

Performance Metrics:

ParameterValuePurity (%)Yield (g/10 kg biomass)
SC-CO₂ Extraction25 MPa, 40°C, 180 min99.59.2
Ethanol RecrystallizationAbsolute ethanol99.88.7

This method reduces environmental pollution and achieves industrial scalability, with yields exceeding 9 g per 10 kg of crude material.

Solvent-Based Extraction Techniques

Ethanol Reflux Extraction

Ethanol reflux is a conventional method that leverages heat to enhance solubility. A study comparing 70% ethanol under reflux versus sonication demonstrated superior this compound content in reflux extracts (0.759% vs. 0.288%).

Optimization Conditions:

  • Ethanol Concentration : 70% (v/v)

  • Liquid-to-Material Ratio : 24:1

  • Time : 53 minutes

Ultrasonic-Assisted Extraction (UAE)

UAE uses cavitation to disrupt plant cells, improving solvent penetration. While faster than reflux, it yields lower this compound content.

Performance Comparison:

MethodThis compound Content (%)Time (min)
Reflux0.75953
Ultrasonic0.28830

Chromatographic Purification

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC isolates this compound without solid-phase adsorption, preserving structural integrity. A two-phase solvent system (light petroleum–ethyl acetate–methanol–water, 5:5:5:5 v/v) achieves >99% purity.

Gradient Elution Protocol:

  • Mobile Phase 1 : Lower phase of 5:5:5:5 solvent (0–150 min).

  • Mobile Phase 2 : Lower phase of 5:5:6.5:3.5 solvent (150–300 min).

Output:

  • This compound Yield : 35.8 mg from 200 g crude extract.

  • Purity : 99.5%.

Preparative HPLC

Preparative HPLC with C18 columns and methanol-water mobile phases (75:25 v/v) is employed for final purification, particularly in pharmacokinetic studies.

Microemulsion Systems for Enhanced Bioavailability

Microemulsions (MEs) improve transdermal delivery of this compound. An optimized ME formulation contains:

  • Oleic Acid : 5% (w/w)

  • Cremophor RH40 : 13.33% (w/w)

  • Ethanol : 26.67% (w/w)

  • Water : 55% (w/w).

In Vivo Performance:

ParameterValue
Flux (μg/cm²/h)11.467 ± 0.500
Half-Life (h)7.52 ± 1.00

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
SC-CO₂ Extraction0.9299.5HighLow
Ethanol Reflux0.7698.2ModerateModerate
HSCCC0.1899.5LowHigh

Chemical Reactions Analysis

Types of Reactions

Praeruptorin A can undergo various chemical reactions including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

    Hydrolysis: Breaking down into simpler compounds in the presence of water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases for hydrolysis. The conditions vary depending on the desired reaction, often involving specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield more oxidized derivatives, while hydrolysis may produce simpler organic acids or alcohols.

Scientific Research Applications

Chemistry

In chemistry, Praeruptorin A is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, this compound may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s biological activities are explored for therapeutic applications. It may be used in the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound may be used as an intermediate in the synthesis of other valuable compounds or materials.

Mechanism of Action

The mechanism of action of Praeruptorin A involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pharmacological Activities

Metabolic Regulation
  • PB outperforms PA in lipid metabolism modulation. In high-fat-diet (HFD) mice, PB reduces serum total cholesterol (TC), triglycerides (TG), LDL-C, and hepatic lipid accumulation while increasing HDL-C. It also improves insulin sensitivity by downregulating SREBP-1/2 and their target genes (e.g., HMGCR, FASN) .
  • PA lacks significant reported effects on lipid metabolism but shows antitumor activity, inhibiting hepatocellular carcinoma metastasis via ERK1/2/MMP1 suppression .
Anticancer Effects
  • PB inhibits renal cell carcinoma metastasis by downregulating cathepsins (CTSC/CTSV) .
  • PA ’s enantiomers exhibit stereoselective effects: dPA shows vasorelaxant activity dependent on nitric oxide synthesis, while lPA is less bioactive .
Table 2: Pharmacological Comparison
Compound Key Pharmacological Effects Mechanism/Targets
Praeruptorin A - Antitumor (MMP1 inhibition)
- Vasorelaxation
ERK1/2 pathway, calcium channels
Praeruptorin B - Anti-hyperlipidemic
- Anti-insulin resistance
- Anticancer (CTSC/CTSV inhibition)
SREBP/PI3K/Akt/mTOR pathways, cathepsins
Praeruptorin E - Vasorelaxant Not fully elucidated

Pharmacokinetics and Stability

  • PA ’s enantiomers exhibit chiral-selective metabolism: dPA is rapidly metabolized, while lPA is undetectable in plasma post-injection, likely due to carboxyl esterase activity .

Analytical Differentiation

PA and PB are quantified simultaneously via HPLC-DAD at UV 330 nm, with retention times of ~48–49 min (PB) and distinct UV spectra (PA: 204, 219, 322 nm; PB: 205, 231, 322 nm) .

Q & A

Q. What validated analytical methods are recommended for quantifying Praeruptorin A in plant extracts or biological samples?

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. For example, reversed-phase HPLC with UV detection (e.g., 254 nm) achieves baseline separation of this compound from structural analogs like Praeruptorin B and C, with retention times around 6.2–10.8 minutes depending on column chemistry . LC-MS/MS offers higher sensitivity for pharmacokinetic studies, enabling simultaneous quantification of enantiomers like (+)- and (-)-Praeruptorin A in plasma . Method validation should include linearity (R² > 0.99), recovery rates (>90%), and precision (RSD < 5%) .

Q. What in vitro models are suitable for studying this compound’s anti-inflammatory and osteoclastogenesis inhibition mechanisms?

HepG2 cells (for lipid metabolism), RAW264.7 macrophages (for NF-κB pathway analysis), and primary osteoclasts (for bone resorption assays) are common. This compound inhibits NF-κB nuclear translocation by suppressing IκBα phosphorylation and reduces osteoclast differentiation via p38/Akt-CREB-NFATc1 signaling. Dose-response experiments (e.g., 1–100 μM) with controls (e.g., dexamethasone for anti-inflammatory benchmarks) are critical .

Q. How does this compound modulate calcium signaling in cellular models?

this compound disrupts Ca²⁺/calmodulin-dependent pathways, inhibiting CaMKIV and calcineurin. This suppresses NFATc1 activation, which is pivotal in osteoclast fusion. Intracellular Ca²⁺ oscillations can be measured using fluorescent probes (e.g., Fluo-4 AM), with this compound showing IC₅₀ values ~20 μM in preosteoclasts .

Advanced Research Questions

Q. How can researchers resolve contradictory data on enantiomer-specific bioactivity of this compound?

(+)- and (-)-Praeruptorin A exhibit divergent effects on nitric oxide synthesis and vascular relaxation. Molecular docking studies reveal that (+)-enantiomers better align with nitric oxide synthase pharmacophores. To address discrepancies, use chiral separation techniques (e.g., online SPE-chiral LC-MS/MS) and validate findings in ex vivo models like rat aortic rings .

Q. What strategies mitigate this compound’s instability in aqueous solutions during long-term experiments?

this compound’s ester bonds are hydrolysis-prone. Stabilize solutions with organic solvents (e.g., DMSO stock aliquots stored at -80°C) and avoid prolonged exposure to neutral pH. Monitor degradation via periodic LC-MS checks. For in vivo studies, consider prodrug formulations or encapsulation in liposomes .

Q. How should researchers design experiments to analyze crosstalk between this compound’s multiple signaling targets (e.g., ERK, Akt, SREBP)?

Employ multi-omics approaches:

  • Transcriptomics : RNA-seq to identify SREBP-1/2 and downstream gene expression changes (e.g., FASN, HMGCR) .
  • Phosphoproteomics : Enrichment assays to map ERK/Akt phosphorylation dynamics .
  • Functional validation : siRNA knockdown of key nodes (e.g., mTOR for PI3K/Akt crosstalk) .

Q. What controls are essential when assessing this compound’s herb-drug interaction risks?

Include CES1/CES2 enzyme inhibition assays (IC₅₀ determination) and PXR/CAR receptor activation studies. For example, Praeruptorin C upregulates MRP2 via the constitutive androstane receptor (CAR), necessitating co-administration studies with substrates like warfarin .

Q. How can in vivo studies optimize this compound dosing to balance efficacy and toxicity in metabolic disease models?

In high-fat diet (HFD)-induced obese mice, oral administration at 10–50 mg/kg/day for 8–12 weeks improves hyperlipidemia without hepatotoxicity. Monitor serum ALT/AST, liver histopathology, and lipid profiles (TC, TG, LDL). Pair with pharmacokinetic analysis to correlate exposure with SREBP-1c suppression .

Methodological Guidance

Q. How should researchers validate this compound’s target engagement in pathway analyses?

Combine pharmacological inhibition (e.g., Akt inhibitor MK-2206) with this compound treatment to isolate pathway-specific effects. Use Western blotting for phospho-protein quantification (e.g., p-Akt/Akt ratios) and chromatin immunoprecipitation (ChIP) for NF-κB DNA binding assays .

Q. What statistical approaches address variability in this compound’s bioactivity across cell lines?

Apply mixed-effects models to account for batch-to-batch variability in primary cells. For IC₅₀ comparisons, use ANOVA with post-hoc Tukey tests. Normalize data to housekeeping genes (e.g., GAPDH) and solvent controls (e.g., 0.1% DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.